molecular formula C16H15N3O4 B2745757 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034462-56-9

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2745757
CAS No.: 2034462-56-9
M. Wt: 313.313
InChI Key: ONBCLFKTPKVZPB-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a fused bicyclic pyrrolo[3,4-b]pyridine core with two ketone groups at positions 5 and 5. The core is linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide moiety.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCLFKTPKVZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis begins with the preparation of the pyrrolopyridine ring, followed by the introduction of the furan and carboxamide groups. Standard organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amidation are employed. Reaction conditions often involve the use of specific catalysts like Lewis acids or bases, precise temperature control, and solvent systems optimized to facilitate each reaction step.

Industrial Production Methods

Industrial-scale production might involve continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimization of parameters like solvent choice, reaction temperature, and pressure is critical. Moreover, the use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is becoming increasingly significant.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is reactive towards a variety of chemical transformations:

  • Oxidation: : Can be oxidized to form higher oxidation state products using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Undergoes reduction with hydrogen gas over a palladium catalyst to form reduced derivatives.

  • Substitution: : Subject to nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).

  • Substitution: : Halogenated reagents, strong nucleophiles like organolithium or Grignard reagents.

Major Products Formed

Depending on the type of reaction, products may include oxidized derivatives, reduced compounds, or substituted carboxamides. The specific functional groups formed are dictated by the reagents and reaction conditions employed.

Scientific Research Applications

Chemistry

This compound finds use in organic synthesis as a building block for complex molecules, serving as a precursor for heterocyclic compounds. Its unique structure makes it valuable in developing novel pharmaceuticals.

Biology

In biological research, it is utilized in studying enzyme interactions and as a probe in biochemical assays. Its reactivity allows it to form covalent bonds with active sites, aiding in the elucidation of enzymatic mechanisms.

Medicine

Medically, the compound's derivatives may exhibit pharmacological properties such as anti-inflammatory or anti-cancer activity. Its potential in drug design and development is under investigation.

Industry

In industry, it may be used in the manufacture of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The carboxamide group plays a key role in binding to active sites, while the furan and pyrrolopyridine rings contribute to the overall stability and reactivity. Pathways involved include covalent binding to enzyme active sites, inhibition of enzymatic activity, and interference with molecular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two classes of analogs derived from the evidence: pyrrolo-pyridazine derivatives (from ) and benzofuran-based therapeutics (from ). Key structural and synthetic differences are highlighted.

Structural Comparison

Feature Target Compound Pyrrolo[1,2-b]pyridazine Derivatives () Benzofuran-Based Therapeutics (e.g., Ramelteon, )
Core Structure Pyrrolo[3,4-b]pyridine with 5,7-dioxo groups Pyrrolo[1,2-b]pyridazine with oxo/hydroxy groups at position 2 and 4 Benzofuran fused with indene (e.g., Ramelteon’s indeno[5,4-b]furan core)
Substituents Ethyl-linked 2,5-dimethylfuran-3-carboxamide Trifluoromethylphenyl, cyanopyridinyl, morpholinylethoxy groups Propionamide side chain, stereospecific ethylamine linkage
Key Functional Groups Carboxamide, dimethylfuran, diketone Cyano, trifluoromethyl, morpholine ether, hydroxy Propionyl, dihydrobenzofuran
Synthetic Complexity Likely involves cyclization and carboxamide coupling Multi-step synthesis with fluorination, coupling of morpholine-ethoxy groups Asymmetric synthesis via L-(-)-dibenzoyl tartaric acid resolution

Pharmacological Implications

  • Target Compound : The diketone pyrrolopyridine core may confer redox activity or metal-binding capacity, while the dimethylfuran carboxamide could influence lipophilicity and target binding.
  • Pyrrolo[1,2-b]pyridazine Derivatives: The presence of trifluoromethyl and cyano groups suggests enhanced metabolic stability and affinity for hydrophobic pockets in enzymes or receptors. The morpholine ether may improve solubility .
  • Benzofuran Therapeutics (Ramelteon): The indeno-furan core mimics melatonin’s indole structure, enabling selective melatonin receptor agonism. Propionamide side chains are critical for receptor subtype specificity .

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H17_{17}N3_{3}O3_{3}
  • Molecular Weight : 299.32 g/mol

The structure features a pyrrolo[3,4-b]pyridine core linked to a furan-3-carboxamide moiety. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reaction : A pyrrolo derivative is reacted with a furan derivative under acidic or basic conditions.
  • Use of Catalysts : Catalysts such as palladium or copper may be employed to facilitate the reaction.
  • Solvent Selection : Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrrolo[3,4-b]pyridine framework. For instance:

  • Antibacterial Properties : Compounds similar to this compound have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 8 μg/mL .
  • Antifungal Activity : The compound has also shown antifungal properties against pathogens like Candida albicans, with varying levels of effectiveness depending on structural modifications .

Cytotoxicity Studies

Cytotoxicity assays indicate that while certain derivatives exhibit potent antimicrobial effects, they may also possess significant cytotoxicity towards mammalian cells. For example:

  • Hemolytic Activity : Some compounds in this class exhibited hemolytic activity against human red blood cells, raising concerns about their safety profile in therapeutic applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity linked to cell proliferation and apoptosis pathways.

Case Studies

  • Antibacterial Efficacy Assessment : A study evaluated the antibacterial efficacy of several derivatives against clinical isolates of Klebsiella pneumoniae, reporting MIC values as low as 4 μg/mL for certain compounds .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on HEK-293 cell lines, indicating that while some derivatives had low LD50 values (>2000 mg/kg), they still posed risks due to hemolytic properties .

Q & A

Q. Basic

  • NMR : Key signals include:
    • Pyrrolo[3,4-b]pyridine : Aromatic protons (δ 6.6–8.6 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • Furan moiety : Methyl groups (δ 2.1–2.5 ppm) and downfield-shifted carboxamide protons (δ 10.8–11.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and dihedral angles, critical for validating stereochemistry .

What analytical methods ensure purity during synthesis?

Q. Basic

  • TLC/HPLC : Monitor reaction progress (Rf values) and quantify impurities (<1% threshold) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESIMS m/z 370.0 for analogous compounds) .
  • Melting Points : Consistency with literature values (e.g., 175–201°C for pyrrolo-pyrimidine derivatives) .

How can reaction mechanisms for cyclization steps be elucidated?

Q. Advanced

  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to infer intermediates. For example, OsO4-mediated dihydroxylation in dioxane/water mixtures proceeds via syn-addition .
  • Isotopic Labeling : Track oxygen incorporation in carbonyl groups using H2^18O to confirm cyclization pathways .
  • DFT Calculations : Model transition states for ring closure, identifying energy barriers (e.g., ΔG‡ ~25 kcal/mol for pyrrolo[2,3-d]pyrimidines) .

How do substituents on the pyrrolo[3,4-b]pyridine core affect bioactivity?

Q. Advanced

  • SAR Insights :
    • Electron-Withdrawing Groups (e.g., CF3): Enhance metabolic stability but reduce solubility .
    • Hydrophobic Substituents : Improve membrane permeability (logP >3.5) but may increase cytotoxicity .
  • Experimental Validation : Compare IC50 values in enzyme assays (e.g., 19a: IC50 = 0.2 μM vs. 19c: IC50 = 1.5 μM) .

How should researchers resolve contradictory bioactivity data across studies?

Q. Advanced

  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
  • Dose-Response Curves : Ensure linearity (R² >0.95) and test multiple replicates (n ≥3) .
  • Meta-Analysis : Pool data from analogous compounds (e.g., pyridazine derivatives) to identify trends .

What in vivo models are suitable for evaluating pharmacokinetics?

Q. Advanced

  • Rodent Models : Measure bioavailability (e.g., 15–30% in Sprague-Dawley rats) and half-life (t1/2 ~4 hr) via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound (e.g., ^14C) to track accumulation in target organs .
  • Metabolite Profiling : Use hepatocyte incubations to identify Phase I/II metabolites .

What alternative synthetic routes can improve scalability?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) and improve yields (e.g., 89% → 93%) .
  • Flow Chemistry : Achieve continuous production with >90% purity via immobilized catalysts .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize waste .

How are physicochemical properties (logP, pKa) determined experimentally?

Q. Basic

  • logP : Shake-flask method with octanol/water partitioning (e.g., logP = 2.8 ± 0.2) .
  • pKa : Potentiometric titration (e.g., pKa = 4.1 for the pyrrolo-pyridine NH group) .
  • Solubility : Dynamic light scattering (DLS) in PBS (e.g., 0.5 mg/mL at pH 7.4) .

What strategies validate target engagement in cellular assays?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., ΔTm = 4°C for kinase inhibition) .
  • CRISPR Knockout : Compare activity in wild-type vs. target-deficient cells .
  • Fluorescent Probes : Use BODIPY-labeled analogs for live-cell imaging .

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